molecular formula C20H21ClFN3O3S B2479325 1-{1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2034416-69-6

1-{1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B2479325
CAS No.: 2034416-69-6
M. Wt: 437.91
InChI Key: QRGICMDNBLBROR-UHFFFAOYSA-N
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Description

1-{1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a complex organic compound that features a benzothiadiazole core. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the piperidine ring and the benzothiadiazole moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-{1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves several steps, typically starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the acetylation of the resulting intermediate. Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzothiadiazole moiety can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The reduction of the compound can yield different products depending on the reducing agent used. For example, using lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and modulating various biological pathways. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or activating receptor signaling.

Comparison with Similar Compounds

Similar compounds to 1-{1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione include other benzothiadiazole derivatives and piperidine-containing compounds. These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O3S/c1-23-18-7-2-3-8-19(18)25(29(23,27)28)14-9-11-24(12-10-14)20(26)13-15-16(21)5-4-6-17(15)22/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGICMDNBLBROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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